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2-Bromo-4-chloroaniline is an aromatic amine characterized by the molecular formula C₆H₅BrClN and a molecular weight of 206.47 g/mol. It features a bromine atom at the second position and a chlorine atom at the fourth position of the aniline ring, contributing to its unique chemical properties. This compound appears as pale yellow crystals and is soluble in various organic solvents, including methanol and dichloromethane .
2-Bromo-4-chloroaniline is a hazardous compound. Here are some safety concerns:
Specific data on the degree of toxicity is not readily available.
General safety precautions when handling this compound include:
The synthesis of 2-Bromo-4-chloroaniline typically involves the electrophilic bromination of 4-chloroaniline. In industrial settings, this process is performed using bromine in the presence of solvents like acetic acid or dichloromethane. The resulting mixture is purified through crystallization or distillation to achieve high purity levels .
2-Bromo-4-chloroaniline serves as an important intermediate in various fields:
Studies on the interactions of 2-Bromo-4-chloroaniline with biological systems indicate its potential as a pharmacological agent. It has been noted for its role as a substrate for cytochrome P450 enzymes, which are crucial for drug metabolism. Specific interactions include:
Several compounds share structural similarities with 2-Bromo-4-chloroaniline. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromoaniline | Lacks chlorine substituent | Simpler structure; less steric hindrance |
| 4-Chloroaniline | Lacks bromine substituent | More reactive due to the absence of bromine |
| 2-Bromo-4-nitroaniline | Contains a nitro group instead of amino | Exhibits different electronic properties due to nitro group |
The uniqueness of 2-Bromo-4-chloroaniline lies in its dual halogen substituents, which impart distinct electronic and steric properties that influence its reactivity and applications in various chemical transformations .
The thermal characterization of 2-Bromo-4-chloroaniline reveals distinctive phase transition behaviors and thermal stability profiles that are fundamental to understanding its physicochemical properties. Melting point determinations from multiple independent sources consistently report values within the range of 64-68°C (337-341 K), with the most precise measurement at 342.0 K according to NIST WebBook data [1]. This relatively low melting point is characteristic of halogenated aniline derivatives and reflects the influence of halogen substituents on intermolecular packing arrangements [2].
Boiling point analysis demonstrates significant vapor pressure dependence on external pressure conditions. Under standard atmospheric pressure (760 mmHg), the compound exhibits a boiling point of 264.9 ± 20.0°C, while under reduced pressure conditions (20 mmHg), the boiling point decreases substantially to 127°C [2] [3]. This pressure-temperature relationship follows the Clausius-Clapeyron equation and indicates normal liquid-vapor equilibrium behavior without significant molecular association in the gas phase.
The thermal decomposition characteristics of 2-Bromo-4-chloroaniline present notable challenges in experimental determination. Safety data sheet analyses consistently report "no data available" for decomposition temperature [4] [5] [6], suggesting either inherent experimental difficulties or insufficient systematic investigation. However, related halogenated aniline compounds typically exhibit decomposition pathways involving dehalogenation, aromatic ring fragmentation, and nitrogen-containing volatile formation. The decomposition products commonly include hydrogen halides (hydrogen chloride and hydrogen bromide), nitrogen oxides, carbon monoxide, and carbon dioxide [7] [4].
Thermodynamic stability parameters derived from computational methods provide additional insight into thermal behavior. The enthalpy of fusion (ΔfusH°) is calculated at 19.24 kJ/mol, indicating moderate intermolecular attractive forces in the solid state [8]. The critical temperature (805.41 K) and critical pressure (5073.01 kPa) values suggest typical aromatic compound behavior with reasonable thermal stability under normal processing conditions [8].
| Property | Value | Source/Method |
|---|---|---|
| Melting Point (K) | 342.0 | NIST WebBook [1] |
| Melting Point (°C) | 64-68 | Multiple sources [2] [3] |
| Boiling Point (°C) @ 760 mmHg | 264.9 ± 20.0 | ChemSrc estimation [9] |
| Boiling Point (°C) @ 20 mmHg | 127 | Experimental data [3] |
| Enthalpy of Fusion (kJ/mol) | 19.24 | Joback Calculated Property [8] |
| Critical Temperature (K) | 805.41 | Joback Calculated Property [8] |
| Critical Pressure (kPa) | 5073.01 | Joback Calculated Property [8] |
The solubility characteristics of 2-Bromo-4-chloroaniline exhibit a pronounced dependence on solvent polarity, reflecting the compound's amphiphilic nature with both hydrophobic aromatic character and polar amino functionality. Water solubility is severely limited, with the compound classified as "insoluble in water" across multiple sources [5] [10]. This hydrophobic behavior is quantitatively supported by the calculated logarithmic partition coefficient (log P octanol/water) of 2.685, indicating a strong preference for lipophilic environments [8].
Polar aprotic solvent compatibility demonstrates favorable dissolution characteristics. Methanol serves as an excellent solvent for 2-Bromo-4-chloroaniline, with multiple sources confirming good solubility [11] [10]. This methanol solubility has practical implications for synthetic procedures and purification protocols, as methanol-based recrystallization yields high-purity crystalline material . Other polar organic solvents show variable compatibility depending on specific molecular interactions and hydrogen bonding capabilities.
Non-polar and moderately polar organic solvents generally provide good to excellent solubility. Chloroform demonstrates strong dissolution capacity, facilitating various analytical and synthetic applications . Petroleum ether, despite its non-polar character, serves as an effective medium for crystallization procedures, yielding well-formed needle-like crystals through slow evaporation methods [14]. This apparent contradiction with typical polarity-based solubility predictions suggests specific molecular packing effects in saturated solutions.
The solubility profile analysis reveals strategic implications for chemical processing and analytical methodologies. The limited water solubility necessitates organic solvent systems for most synthetic transformations and purification procedures. The favorable methanol compatibility enables environmentally acceptable processing routes, while the petroleum ether crystallization capability provides access to high-purity material for research applications.
| Solvent System | Solubility | log P (octanol/water) | Notes |
|---|---|---|---|
| Water | Insoluble | 2.685 | Hydrophobic compound [5] [10] |
| Methanol | Soluble | - | Used for recrystallization [11] [10] |
| Organic solvents (general) | Soluble | - | General organic compatibility |
| Chloroform | Soluble | - | Common organic solvent |
| Petroleum ether | Soluble (crystallization medium) | - | Crystallization yields needles [14] |
The electronic structure of 2-Bromo-4-chloroaniline is characterized by significant substituent effects that influence both ground-state properties and chemical reactivity patterns. Molecular dipole moment calculations indicate a substantial permanent dipole of 2.878 Debye [15], reflecting the asymmetric charge distribution resulting from the combined effects of electron-withdrawing halogen substituents and the electron-donating amino group. This dipole moment magnitude is consistent with computational studies on related halogenated aniline derivatives and confirms the polar nature of the molecule [16] [17].
Hammett substituent constant analysis provides quantitative insight into electronic effects. The bromine substituent in the ortho position contributes an approximate σ value of +0.23, while the chlorine substituent in the para position exhibits a similar electronic influence with σ ≈ +0.23 [18] [19]. These positive Hammett constants confirm the electron-withdrawing nature of both halogen substituents, which collectively reduce electron density on the aromatic ring and influence the basicity of the amino group.
Acid-base properties are significantly modified by the halogen substituents. The predicted pKa value of 1.90 ± 0.10 represents a substantial decrease in basicity compared to unsubstituted aniline (pKa ≈ 4.6) [2]. This dramatic reduction in basicity results from the combined inductive effects of both halogen substituents, which stabilize the conjugate acid form through electron withdrawal from the aromatic system.
Computational electronic structure analysis reveals important features of the molecular orbital structure. While specific HOMO-LUMO gap values require detailed density functional theory calculations, related studies on halogenated anilines suggest energy gaps in the range of 5-7 eV [16] [20]. The presence of heavy halogen atoms (bromine and chlorine) introduces spin-orbit coupling effects that may influence photochemical and electrochemical properties.
Electrochemical behavior studies demonstrate Hammett correlations in reduction processes. Research on related halogenated aromatics shows that Hammett reaction constants (ρ values) for electroreduction are solvent-dependent, ranging from 1.2 to 2.8 depending on the medium [21]. These correlations provide predictive capability for electron transfer processes and reaction mechanism elucidation.
| Property | Value | Reference/Method |
|---|---|---|
| Molecular Dipole Moment (Debye) | 2.878 | Computational study [15] |
| pKa (predicted) | 1.90 ± 0.10 | Predicted value [2] |
| Hammett σ constant (Br, ortho) | ~0.23 | Literature values for substituents [18] |
| Hammett σ constant (Cl, para) | ~0.23 | Literature values for substituents [18] |
| Electronic Effects | Electron-withdrawing | Substituent effects analysis [19] |
Single-crystal X-ray diffraction analysis reveals that 2-Bromo-4-chloroaniline crystallizes in the orthorhombic crystal system with space group P 21 21 21 [22] [23] [14]. The unit cell parameters are precisely determined as a = 10.965 ± 0.004 Å, b = 15.814 ± 0.006 Å, and c = 4.0232 ± 0.0015 Å, yielding a unit cell volume of 697.6 ± 0.4 ų with Z = 4 molecules per unit cell [23]. These dimensions indicate efficient molecular packing with minimal void space, consistent with the calculated density of 1.722 ± 0.06 g/cm³ [2].
Molecular geometry analysis demonstrates that the compound adopts an essentially planar conformation with a root-mean-square deviation of only 0.018 Å from planarity [22] [14]. This planar geometry facilitates efficient π-π stacking interactions and optimizes intermolecular contact surfaces. The planarity also suggests minimal steric hindrance between the halogen substituents and the amino group, allowing for optimal electronic conjugation within the aromatic system.
Hydrogen bonding network analysis reveals a sophisticated three-dimensional packing arrangement stabilized by multiple intermolecular interactions. The primary structural motif involves N-H···N hydrogen bonds with a donor-acceptor distance of 3.172 Å and a nearly linear geometry (164° angle) [22]. Secondary interactions include N-H···Br hydrogen bonds with a longer distance of 3.719 Å and a more bent geometry (137° angle) [22]. These hydrogen bonding patterns generate extended sheet-like structures that contribute significantly to crystal stability.
Packing motif characterization shows that molecules arrange in layers parallel to specific crystallographic planes, with the halogen atoms creating distinct interaction zones. The crystal packing efficiency is high, as evidenced by the relatively small unit cell volume per molecule (174.4 ų/molecule) and the absence of significant void spaces. This efficient packing contributes to the compound's thermal stability and mechanical properties.
Intermolecular interaction analysis indicates that beyond hydrogen bonding, van der Waals contacts and potential halogen bonding interactions contribute to crystal cohesion. The presence of both bromine and chlorine atoms provides opportunities for halogen···halogen contacts, although specific geometric parameters for these interactions require further detailed analysis [24]. The overall packing arrangement represents an optimized balance between electrostatic attractions, hydrogen bonding, and steric considerations.
| Parameter | Value | Notes |
|---|---|---|
| Space Group | P 21 21 21 | Hermann-Mauguin notation [23] |
| Crystal System | Orthorhombic | Three perpendicular axes [23] |
| Unit Cell a (Å) | 10.965 ± 0.004 | X-axis dimension [23] |
| Unit Cell b (Å) | 15.814 ± 0.006 | Y-axis dimension [23] |
| Unit Cell c (Å) | 4.0232 ± 0.0015 | Z-axis dimension [23] |
| Cell Volume (ų) | 697.6 ± 0.4 | Unit cell volume [23] |
| Z (molecules per unit cell) | 4 | Number of formula units [23] |
| Density (g/cm³) | 1.722 ± 0.06 (predicted) | Calculated density [2] |
| Temperature (K) | 298 ± 2 | Room temperature [23] |
| R-factor | 0.033 | Refinement quality [23] |
| Interaction Type | Distance (Å) | Angle (°) | Structural Role |
|---|---|---|---|
| N-H···N hydrogen bond | 3.172 | 164 | Primary packing motif [22] |
| N-H···Br hydrogen bond | 3.719 | 137 | Secondary interaction [22] |
| π-π stacking | Not specified | - | Aromatic stabilization [22] |
| Van der Waals contacts | Various | - | Crystal cohesion [22] |
| Halogen bonding | Not characterized | - | Potential contribution [24] |
Irritant